2-Bromo-4-(4-propylphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-propylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromo group at the 2-position and a 4-propylphenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-propylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-propylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(4-propylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Bromo-4-(4-propylphenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-propylphenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(4-chlorophenyl)thiazole
Comparison: 2-Bromo-4-(4-propylphenyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-4-(4-propylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNS/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3 |
InChI Key |
UTFLFXJKMJBLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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